

Synthesis of 1,2-Diphenyl-1-ethanone Oxime from Benzoin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Diphenyl-1-ethanone oxime

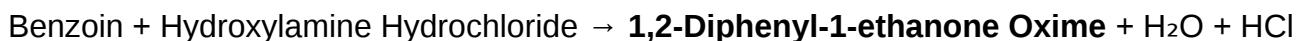
Cat. No.: B1330263

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **1,2-diphenyl-1-ethanone oxime**, commonly known as benzoin oxime, from its precursor, benzoin. This document details the prevalent synthetic methodologies, experimental protocols, and relevant quantitative data. It is intended to serve as a practical resource for researchers and professionals in organic synthesis and drug development, where oxime derivatives are of significant interest.

Introduction


1,2-Diphenyl-1-ethanone oxime is an organic compound with the molecular formula C₁₄H₁₃NO.^[1] It is characterized by the presence of an oxime functional group attached to a 1,2-diphenylethanone backbone. This compound and its derivatives are valuable intermediates in organic synthesis and have been investigated for potential applications in medicinal chemistry, including as anti-cancer agents.^[1] Furthermore, benzoin oxime serves as a chelating ligand in coordination chemistry, capable of forming stable complexes with various metal ions.

The most common and well-established method for synthesizing benzoin oxime is through the condensation reaction of benzoin with hydroxylamine hydrochloride.^[2] This reaction is typically performed in an alcoholic solvent with the addition of a base to neutralize the hydrochloric acid liberated during the process.^[2]

Reaction Scheme and Mechanism

The synthesis of **1,2-diphenyl-1-ethanone oxime** from benzoin proceeds via a condensation reaction between the ketone group of benzoin and hydroxylamine. The reaction is generally carried out in the presence of a base, such as sodium bicarbonate or pyridine, to facilitate the nucleophilic attack of hydroxylamine on the carbonyl carbon.

Reaction:

The base neutralizes the HCl generated, driving the reaction towards the product.

Experimental Protocols

Several methods for the synthesis of benzoin oxime have been reported. The following protocols are based on established procedures.

Method 1: Sodium Bicarbonate in Aqueous Methanol

This method is straightforward and utilizes common laboratory reagents.

Materials:

- Benzoin (bitter almond oil camphor)
- Hydroxylamine hydrochloride
- Sodium bicarbonate
- Methanol
- Water
- Benzene (for purification)

Procedure:

- Dissolve hydroxylamine hydrochloride in a minimal amount of methanol.

- To this solution, add finely powdered benzoin and sodium bicarbonate.[3] The molar ratio of hydroxylamine hydrochloride to benzoin to sodium bicarbonate can be in the range of 1-2:1:1-2.[3]
- Stir the mixture at room temperature (25-28 °C) for 8 hours. Carbon dioxide gas will be evolved during the reaction.[3]
- After the reaction is complete, remove the methanol via distillation under reduced pressure. [3]
- Pour the residue into hot water with vigorous stirring to precipitate the crude product as a loose white solid.[3]
- Allow the mixture to cool to room temperature and collect the precipitate by filtration.[3]
- Wash the crude product with distilled water and dry to obtain the crude benzoin oxime.[3]
- For purification, the crude product can be recrystallized. A reported method involves refluxing the crude product in benzene for approximately 30 minutes, followed by cooling to obtain the pure α -benzoin oxime.[3]

Method 2: Pyridine as a Solvent and Base

This method uses pyridine as both the solvent and the base.

Procedure:

- Dissolve benzoin in pyridine.
- Add hydroxylamine hydrochloride to the solution.
- The reaction can be carried out at 0 °C.
- After the reaction is complete, the product needs to be isolated from the reaction mixture. This may involve chromatographic separation.

Note: This method has been reported to result in lower yields compared to other methods.

Quantitative Data

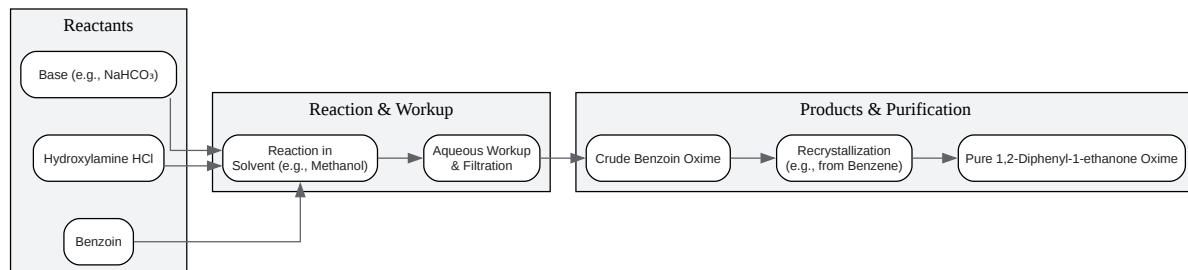
The following tables summarize the key quantitative data associated with the synthesis of **1,2-diphenyl-1-ethanone oxime**.

Table 1: Reactant and Product Physical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
Benzoin	C ₁₄ H ₁₂ O ₂	212.24	134-138
1,2-Diphenyl-1-ethanone oxime	C ₁₄ H ₁₃ NO	211.26[1]	154-155 (pure)[3]

Table 2: Reported Yields for the Synthesis of **1,2-Diphenyl-1-ethanone Oxime**

Method	Yield (Crude)	Yield (Pure)	Reference
Sodium Bicarbonate in Aqueous Methanol	95-99%	71-75%	[3]
Pyridine Method (with chromatographic sep.)	-	58%	[3]
Pyridine Method (with benzene recryst.)	-	23%	[3]

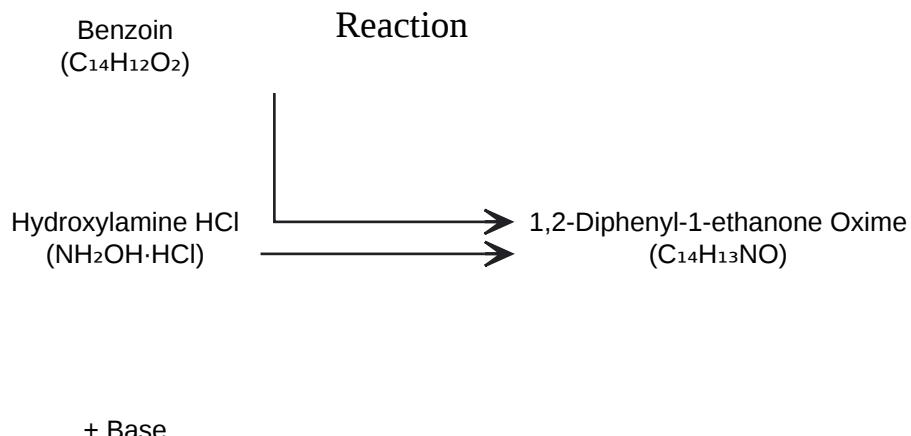

Table 3: Spectroscopic Data for **1,2-Diphenyl-1-ethanone Oxime**

Spectroscopic Technique	Characteristic Peaks/Signals	Reference
UV-Visible	Sharp peak at ~250 nm (π - π^* transition) and another peak at ~330 nm.	[4]
FTIR (cm^{-1})	Presence of C=N stretching vibration. A peak at 1532 cm^{-1} is attributed to C-H-N vibration.	[4]
^1H NMR (ppm)	Signals at approximately 3.7, 6.8, 7.1, 7.3, 7.8, 8.5, and 9.5 ppm corresponding to aromatic and hydroxyl protons.	[4]
^{13}C NMR (ppm)	Signals at approximately 53, 113, 115, 122, 129, 143, 156, 157, and 162 ppm.	[4]

Diagrams

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of **1,2-diphenyl-1-ethanone oxime** from benzoin.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1,2-diphenyl-1-ethanone oxime**.

Reaction Scheme

The following diagram shows the chemical structures and transformation in the synthesis.

[Click to download full resolution via product page](#)

Caption: Chemical reaction for the synthesis of benzoin oxime.

Conclusion

The synthesis of **1,2-diphenyl-1-ethanone oxime** from benzoin is a well-documented and efficient process. The method employing hydroxylamine hydrochloride and a base like sodium bicarbonate in an alcoholic solvent offers high crude yields and a straightforward workup procedure. This technical guide provides the necessary details for researchers and professionals to replicate this synthesis and utilize the product in further research and development activities. The provided quantitative data and experimental protocols should serve as a valuable resource for optimizing reaction conditions and characterizing the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1,2-Diphenyl-1-ethanone oxime | 952-06-7 [smolecule.com]
- 2. alpha-Benzoin oxime | Benchchem [benchchem.com]
- 3. CN1079733A - The synthetic method of a-benzoin oxime - Google Patents [patents.google.com]
- 4. zenodo.org [zenodo.org]
- To cite this document: BenchChem. [Synthesis of 1,2-Diphenyl-1-ethanone Oxime from Benzoin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330263#synthesis-of-1-2-diphenyl-1-ethanone-oxime-from-benzoin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com